Methyl 2-iodo-3-(trifluoromethyl)benzoate
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Overview
Description
Methyl 2-iodo-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6F3IO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with iodine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-iodo-3-(trifluoromethyl)benzoate typically involves the iodination of a trifluoromethyl-substituted benzoic acid derivative. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the aromatic ring. The reaction is usually carried out in the presence of a catalyst, such as copper or palladium, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes or the use of automated reactors. These methods ensure consistent quality and yield while minimizing the environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-iodo-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of substituted benzoates with various functional groups.
Coupling: Formation of biaryl compounds.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
Methyl 2-iodo-3-(trifluoromethyl)benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Material Science: Used in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of Methyl 2-iodo-3-(trifluoromethyl)benzoate in chemical reactions involves the activation of the aromatic ring by the electron-withdrawing trifluoromethyl group, which makes the ring more susceptible to nucleophilic attack. The iodine atom serves as a good leaving group, facilitating substitution reactions. In coupling reactions, the palladium catalyst coordinates with the iodine atom, allowing for the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-iodo-4-(trifluoromethyl)benzoate
- Methyl 2-fluoro-3-iodo-5-(trifluoromethyl)benzoate
- Methyl 3-(trifluoromethyl)benzoate
Uniqueness
Methyl 2-iodo-3-(trifluoromethyl)benzoate is unique due to the specific positioning of the iodine and trifluoromethyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-withdrawing and electron-donating groups on the aromatic ring provides a balance that can be exploited in various synthetic applications .
Properties
CAS No. |
1261827-54-6 |
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Molecular Formula |
C9H6F3IO2 |
Molecular Weight |
330.04 g/mol |
IUPAC Name |
methyl 2-iodo-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H6F3IO2/c1-15-8(14)5-3-2-4-6(7(5)13)9(10,11)12/h2-4H,1H3 |
InChI Key |
NPSIQRQHJXGKPO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)C(F)(F)F)I |
Origin of Product |
United States |
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